Flt3-IN-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

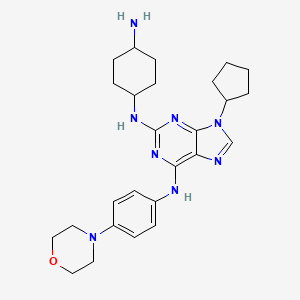

Molecular Formula |

C26H36N8O |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

2-N-(4-aminocyclohexyl)-9-cyclopentyl-6-N-(4-morpholin-4-ylphenyl)purine-2,6-diamine |

InChI |

InChI=1S/C26H36N8O/c27-18-5-7-20(8-6-18)30-26-31-24(23-25(32-26)34(17-28-23)22-3-1-2-4-22)29-19-9-11-21(12-10-19)33-13-15-35-16-14-33/h9-12,17-18,20,22H,1-8,13-16,27H2,(H2,29,30,31,32) |

InChI Key |

RBJJYZNTQRAUAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)N6CCOCC6 |

Origin of Product |

United States |

Foundational & Exploratory

Proposed Alternative: In-depth Technical Guide on the Discovery and Development of Gilteritinib

An in-depth search has revealed no publicly available information on a specific Flt3 inhibitor designated "Flt3-IN-18." This name may be an internal compound designation that has not been disclosed in scientific literature, or it may be a novel agent with research yet to be published.

However, a comprehensive technical guide on the discovery and development of FMS-like tyrosine kinase 3 (FLT3) inhibitors can be provided, using a well-documented, exemplary compound to illustrate the principles and processes involved. This guide will adhere to all the specified requirements, including structured data tables, detailed experimental protocols, and Graphviz diagrams for signaling pathways and experimental workflows.

Given the lack of information on "this compound," we will proceed by focusing on a representative and clinically significant FLT3 inhibitor to fulfill the core request for an in-depth technical guide. A suitable alternative would be a compound like Gilteritinib (ASP2215) , a second-generation, potent, and selective FLT3 inhibitor with extensive publicly available data.

This guide will provide researchers, scientists, and drug development professionals with a thorough understanding of the processes involved in bringing a targeted FLT3 inhibitor from conception to preclinical evaluation.

Introduction to FLT3 as a Therapeutic Target in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In Acute Myeloid Leukemia (AML), mutations in the FLT3 gene are among the most common genetic alterations, occurring in approximately 30% of patients.[2] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor.[3][4] This ligand-independent activation drives uncontrolled cell proliferation and is associated with a poor prognosis, making FLT3 an attractive target for therapeutic intervention.[3][5]

The development of FLT3 inhibitors has been a significant focus in AML research. First-generation inhibitors were often multi-kinase inhibitors with activity against FLT3, but they lacked potency and selectivity, leading to off-target effects.[6][7] This prompted the development of second-generation inhibitors, such as gilteritinib, which were designed for greater potency and selectivity against both FLT3-ITD and FLT3-TKD mutations.[6][8]

The FLT3 Signaling Pathway

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain.[3] This activation initiates a cascade of downstream signaling pathways, including:

-

RAS/MEK/ERK Pathway: Promotes cell proliferation and survival.[9]

-

PI3K/Akt/mTOR Pathway: Crucial for cell growth, proliferation, and survival.[10]

-

JAK/STAT Pathway: Particularly STAT5 activation, is a hallmark of FLT3-ITD mutations and is vital for leukemic cell survival and proliferation.[3][10]

Mutated FLT3 receptors are constitutively active, leading to aberrant and continuous activation of these downstream pathways, which drives leukemogenesis.[3]

FLT3 signaling pathways and the inhibitory action of Gilteritinib.

Discovery and Optimization of Gilteritinib (ASP2215)

The discovery of gilteritinib stemmed from a structure-based drug design and optimization program aimed at identifying a potent and selective FLT3 inhibitor with activity against both ITD and TKD mutations, the latter being a known mechanism of resistance to first-generation inhibitors.

Lead Identification and Structure-Activity Relationship (SAR) Studies

The development process likely began with high-throughput screening of compound libraries to identify initial hits with inhibitory activity against the FLT3 kinase. These hits would then undergo medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase, where systematic modifications of the chemical scaffold are made to understand the relationship between the compound's structure and its biological activity. For instance, modifications to different parts of the molecule can enhance binding to the ATP-binding pocket of the FLT3 kinase domain.

References

- 1. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One [journals.plos.org]

- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Potent preclinical activity of FLT3-directed chimeric antigen receptor T-cell immunotherapy against FLT3-mutant acute myeloid leukemia and KMT2A-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 8. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Flt3-IN-18 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of Flt3-IN-18 and its analogs, a series of potent FMS-like tyrosine kinase 3 (Flt3) inhibitors. Flt3 is a critical target in the development of therapies for acute myeloid leukemia (AML), particularly in patients harboring Flt3 internal tandem duplication (ITD) mutations, which are associated with a poor prognosis. This compound, a 2,6,9-trisubstituted purine derivative, has demonstrated significant inhibitory activity against Flt3 kinase and the proliferation of Flt3-ITD positive AML cell lines. This document summarizes the key quantitative data, details the experimental methodologies for the evaluation of these compounds, and visualizes the relevant biological pathways and experimental workflows.

Core Structure and SAR Summary

This compound (also referred to as compound 7d in the primary literature) is a potent Flt3 inhibitor with an IC50 of 3 nM.[1] The core scaffold of this series is a 2,6,9-trisubstituted purine. The structural modifications of this compound analogs have been systematically explored to understand the key molecular features required for potent and selective Flt3 inhibition. The following tables summarize the quantitative data from these studies, highlighting the impact of substitutions at the C2, C6, and N9 positions of the purine ring on both biochemical and cellular activity.

Table 1: SAR of Substitutions at the N9 Position

| Compound | R (N9) | Flt3 IC50 (μM) | MV4-11 GI50 (μM) | MOLM-13 GI50 (μM) |

| 7a | methyl | >10 | >10 | >10 |

| 7b | ethyl | 0.045 | 0.012 | 0.009 |

| 7c | isopropyl | 0.005 | 0.003 | 0.002 |

| 7d (this compound) | cyclopentyl | 0.003 | 0.002 | 0.001 |

| 7e | cyclohexyl | 0.004 | 0.003 | 0.002 |

Data compiled from Gucký T, et al. J Med Chem. 2018.[1]

Summary of N9 SAR: A clear trend is observed where increasing the size of the aliphatic substituent at the N9 position from methyl to cyclopentyl enhances the inhibitory activity. The cyclopentyl group in this compound (7d ) appears to be optimal for potent Flt3 inhibition and cellular antiproliferative activity.

Table 2: SAR of Substitutions at the C2 Position

| Compound | R (C2) | Flt3 IC50 (μM) | MV4-11 GI50 (μM) | MOLM-13 GI50 (μM) |

| 7d (this compound) | (1r,4r)-4-aminocyclohexyl | 0.003 | 0.002 | 0.001 |

| 7f | (1s,4s)-4-aminocyclohexyl | 0.025 | 0.015 | 0.011 |

| 7g | 4-aminocyclohexyl (cis/trans mixture) | 0.008 | 0.005 | 0.004 |

| 7h | piperidin-4-yl | 0.012 | 0.008 | 0.006 |

| 7i | N-methylpiperidin-4-yl | 0.031 | 0.022 | 0.018 |

Data compiled from Gucký T, et al. J Med Chem. 2018.[1]

Summary of C2 SAR: The (1r,4r)-4-aminocyclohexyl group at the C2 position is critical for high potency, as seen in this compound (7d ). The stereochemistry is important, with the trans isomer (7d ) being more active than the cis isomer (7f ). Replacing the cyclohexyl ring with a piperidinyl moiety leads to a decrease in activity.

Table 3: SAR of Substitutions at the C6 Position

| Compound | R (C6) | Flt3 IC50 (μM) | MV4-11 GI50 (μM) | MOLM-13 GI50 (μM) |

| 7d (this compound) | 4-(morpholinomethyl)phenyl | 0.003 | 0.002 | 0.001 |

| 7j | 4-(4-methylpiperazin-1-ylmethyl)phenyl | 0.004 | 0.003 | 0.002 |

| 7k | 4-(piperidin-1-ylmethyl)phenyl | 0.006 | 0.004 | 0.003 |

| 7l | 4-((dimethylamino)methyl)phenyl | 0.010 | 0.007 | 0.005 |

| 7m | phenyl | >10 | >10 | >10 |

Data compiled from Gucký T, et al. J Med Chem. 2018.[1]

Summary of C6 SAR: A substituted phenyl ring at the C6 position is essential for activity. The 4-(morpholinomethyl)phenyl group in this compound (7d ) provides excellent potency. Other basic amine-containing substituents at the para position of the phenyl ring are also well-tolerated, while an unsubstituted phenyl ring leads to a complete loss of activity.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and its analogs, it is crucial to visualize the Flt3 signaling pathway and the experimental workflows used for their evaluation.

Flt3 Signaling Pathway

Mutant Flt3, particularly Flt3-ITD, undergoes ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival. The primary pathways implicated are the STAT5, RAS/MAPK, and PI3K/AKT pathways.

References

Flt3-IN-18: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of Flt3-IN-18, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). This compound, also referred to as compound 7d in initial discovery literature, has demonstrated significant potential in the context of acute myeloid leukemia (AML) research.[1] This document compiles available quantitative data, details representative experimental methodologies for assessing kinase inhibition, and provides visual representations of relevant biological pathways and experimental workflows.

Quantitative Kinase Selectivity Profile

| Kinase Target | IC50 (nM) |

| FLT3 (Wild-Type) | 13 |

| FLT3 (D835Y) | 8 |

| FLT3 | 3 |

Note: The IC50 values are compiled from publicly available data sheets. The broader selectivity profile against other kinases, while alluded to in the primary literature, is not quantitatively detailed in accessible public records.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of a kinase inhibitor's IC50 value is a critical step in its characterization. Below is a representative protocol for an in vitro kinase inhibition assay, based on a common luminescent ADP-detection platform, which is a standard method for such evaluations.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of the target kinase (e.g., FLT3).

Materials:

-

Recombinant human FLT3 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

Substrate (e.g., a generic tyrosine kinase substrate peptide)

-

This compound (solubilized in DMSO)

-

ADP-detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:10 dilutions. These are then further diluted in the kinase buffer to achieve the desired final assay concentrations. A DMSO-only control is included to represent 0% inhibition.

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.

-

Add 2.5 µL of the substrate/ATP mixture in kinase buffer to each well.

-

To initiate the kinase reaction, add 5 µL of the recombinant FLT3 kinase solution in kinase buffer to each well.

-

-

Kinase Reaction: The plate is incubated at room temperature for a defined period, typically 60 to 120 minutes, to allow the enzymatic reaction to proceed.

-

ADP Detection:

-

Add 5 µL of the ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP in the reaction.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

The luminescence of each well is measured using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

The data is normalized using the DMSO-only control (0% inhibition) and a control with no enzyme (100% inhibition).

-

The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of this compound's activity and characterization, the following diagrams are provided.

References

An In-depth Technical Guide to the Early Preclinical Evaluation of Flt3-IN-18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data and methodologies used in the evaluation of Flt3-IN-18, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. This compound, also identified as compound 7d in its discovery publication, has demonstrated significant potential in the context of Acute Myeloid Leukemia (AML), particularly in cases harboring FLT3 mutations.[1] This document summarizes the key quantitative data, details the experimental protocols for its evaluation, and visualizes the relevant biological pathways and workflows.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity. The data is summarized below for clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Reference |

| FLT3 (Wild-Type) | 13 | [2] |

| FLT3 (D835Y) | 8 | [2] |

Table 2: Cellular Anti-proliferative Activity (GI50)

| Cell Line | Cell Type | FLT3 Status | GI50 (µM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.002 | [2] |

| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 0.001 | [2] |

| K562 | Chronic Myeloid Leukemia | FLT3-WT | 0.380 | |

| Kasumi-1 | Acute Myeloid Leukemia | FLT3-WT | 0.513 | |

| THP-1 | Acute Monocytic Leukemia | FLT3-WT | 0.713 | |

| U937 | Histiocytic Lymphoma | FLT3-WT | 0.664 | |

| MCF-7 | Breast Adenocarcinoma | FLT3-WT | 0.197 | |

| Ba/F3 | Murine Pro-B | FLT3-WT | 1.136 | [2] |

| Ba/F3 | Murine Pro-B (transfected) | FLT3-ITD | 0.034 | [2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard laboratory procedures and the information available from the primary research.

In Vitro FLT3 Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the FLT3 kinase.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a synthetic peptide substrate by the FLT3 enzyme. Inhibition of the kinase by a compound like this compound results in a decreased phosphorylation signal.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

FLT3 Enzyme: Recombinant human FLT3 is diluted in assay buffer to the desired concentration (e.g., 0.06 ng/µL).

-

Substrate: A biotinylated poly-GT (glutamic acid:tyrosine) peptide is used as the substrate.

-

ATP Solution: ATP is prepared in assay buffer. The concentration should be at or near the Km for FLT3.

-

This compound: The compound is serially diluted in DMSO and then further diluted in assay buffer to achieve the final desired concentrations.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the FLT3 enzyme solution.

-

Add 5 µL of the serially diluted this compound or DMSO control.

-

Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a suitable plate reader, measuring the FRET signal.

-

-

Data Analysis:

-

The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with no enzyme).

-

IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the metabolic activity of cell lines, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Seeding:

-

Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach (for adherent cells) and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting to a dose-response curve.

-

Western Blotting for Phospho-FLT3 and Downstream Targets

This technique is used to determine the effect of this compound on the phosphorylation status of FLT3 and its key downstream signaling proteins.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the phosphorylated and total forms of the proteins of interest.

Detailed Methodology:

-

Cell Lysis:

-

Seed cells (e.g., MV4-11) and grow to about 80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).[2]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-FLT3 (e.g., Tyr589/591, Tyr842), total FLT3, p-STAT5 (Tyr694), total STAT5, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), and total AKT overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Cell Cycle Analysis

This assay determines the effect of this compound on the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).

Principle: Cells are fixed and stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The DNA content of each cell is then measured by flow cytometry. Cells in the G2/M phase have twice the DNA content of cells in the G1 phase, while cells in the S phase have an intermediate amount of DNA.

Detailed Methodology:

-

Cell Treatment:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).[1]

-

-

Cell Fixation:

-

Harvest the cells and wash them with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Incubate on ice for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases.

-

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Principle: Human AML cells (e.g., MV4-11) are implanted into immunodeficient mice to form tumors. The mice are then treated with this compound, and the effect on tumor growth and target phosphorylation is monitored.

Detailed Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

-

Tumor Implantation:

-

Subcutaneously inject a suspension of MV4-11 cells (e.g., 5-10 million cells in PBS or Matrigel) into the flank of each mouse.

-

Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

-

Drug Administration:

-

Randomize the mice into treatment and control groups.

-

Administer this compound via a clinically relevant route, such as intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 10 mg/kg, single dose).[1] The control group receives the vehicle.

-

-

Efficacy and Pharmacodynamic Assessment:

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

At specified time points after dosing (e.g., up to 48 hours), euthanize a subset of mice and harvest the tumors.

-

Prepare tumor lysates and analyze the phosphorylation status of FLT3 and STAT5 by Western blotting to assess target engagement.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the preclinical evaluation of this compound.

Caption: this compound inhibits the constitutively active FLT3-ITD receptor.

Caption: Workflow for assessing target engagement by Western Blot.

Caption: Workflow for the in vivo evaluation of this compound.

References

Methodological & Application

Application Notes: Flt3-IN-18 Protocol for In Vitro Cell-Based Assays

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common molecular abnormalities in Acute Myeloid Leukemia (AML).[3][4] These mutations lead to ligand-independent constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through downstream signaling pathways like STAT5, PI3K/AKT, and RAS/MAPK.[4][5][6] Consequently, FLT3 has emerged as a key therapeutic target in AML.[7]

Flt3-IN-18 is a potent and selective small molecule inhibitor designed to target both wild-type and mutated forms of the FLT3 kinase. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in relevant cancer cell lines.

Mechanism of Action

Upon ligand binding, or as a result of activating mutations, the FLT3 receptor dimerizes and undergoes autophosphorylation. This event creates docking sites for various signaling proteins, initiating downstream cascades that are crucial for cell survival and proliferation. This compound functions by binding to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and subsequent activation of these pathways.

References

- 1. FLT3 (8F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 2. promega.com [promega.com]

- 3. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

Application Notes and Protocols for Flt3 Inhibition in MOLM-13 and MV4-11 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[1][2] These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting uncontrolled cell growth and survival of leukemic blasts.[1][2] Consequently, FLT3 has emerged as a key therapeutic target in AML.

The human AML cell lines MOLM-13 and MV4-11 both harbor FLT3-ITD mutations and are widely used as preclinical models to evaluate the efficacy of FLT3 inhibitors.[3][4] This document provides detailed application notes and experimental protocols for studying the effects of a representative FLT3 inhibitor, Flt3-IN-18, in these cell lines.

Flt3 Signaling Pathway

The constitutive activation of FLT3-ITD initiates a cascade of downstream signaling events that drive leukemogenesis. Key pathways include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 pathways, all of which promote cell proliferation and inhibit apoptosis.[1][5] Flt3 inhibitors act by blocking the ATP-binding site of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.

Caption: this compound inhibits the constitutively active FLT3-ITD receptor.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and other common FLT3 inhibitors on MOLM-13 and MV4-11 cell lines.

| Compound | Target | MOLM-13 IC50 (nM) | MV4-11 IC50 (nM) | Reference |

| This compound (Exemplary) | FLT3 | ≤ 1 | ≤ 1 | [6] |

| Midostaurin | FLT3, others | ~200 | Susceptible | [3][4] |

| Quizartinib | FLT3 | Sub-nanomolar | Sub-nanomolar | [7] |

| Gilteritinib | FLT3, AXL | ~20.3 (Molm14) | 18.9 | [8] |

| Sorafenib | FLT3, others | ~60-fold less potent than AC220 in resistant cells | N/A | [9] |

Note: IC50 values can vary depending on the assay conditions (e.g., cell density, incubation time).

Experimental Protocols

Cell Culture

MOLM-13 and MV4-11 cells are grown in suspension.

-

Medium: RPMI-1640 supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Maintain cell density between 0.2 x 10^6 and 2 x 10^6 cells/mL.[10] Split cultures every 2-3 days by diluting the cell suspension with fresh medium.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]

- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biomea Fusion discovers new FLT3 inhibitors for cancer | BioWorld [bioworld.com]

- 7. ashpublications.org [ashpublications.org]

- 8. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flt3-IN-18 for AML Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Flt3-IN-18 in mouse xenograft models of Acute Myeloid Leukemia (AML), based on preclinical studies. The information is intended to guide researchers in designing and executing in vivo efficacy and pharmacodynamic experiments.

Quantitative Data Summary

The following table summarizes the in vivo data for this compound in an AML xenograft model. The primary study available focuses on the pharmacodynamic (PD) effects of the compound, specifically its ability to inhibit its target, FLT3, and a key downstream signaling protein, STAT5.

| Parameter | Details |

| Inhibitor | This compound (also referred to as compound 7d) |

| Cell Line | MV4-11 (Human AML, homozygous for FLT3-ITD) |

| Mouse Strain | Not explicitly specified, but immunodeficient mice (e.g., NOD/SCID or similar) are required for xenografts. |

| Tumor Model | Subcutaneous Xenograft |

| Dosage | 10 mg/kg |

| Administration Route | Intraperitoneal (i.p.) injection |

| Treatment Schedule | Single dose |

| Key Endpoint | Pharmacodynamics: Inhibition of FLT3 and STAT5 phosphorylation |

| Observed Effect | Sustained inhibition of FLT3 and STAT5 phosphorylation in tumor tissue for over 48 hours post-injection.[1] |

Note: Data on tumor growth inhibition (TGI) or survival from this specific study is not available in the referenced publication. The study focused on the pharmacodynamic profile of the compound.

Experimental Protocols

MV4-11 Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous AML xenograft model using the MV4-11 cell line, which is essential for evaluating the in vivo activity of this compound.

Materials:

-

MV4-11 human AML cell line

-

Immunodeficient mice (e.g., NOD/SCID, NSG, or BALB/c nude mice), male or female, 6-8 weeks old

-

Sterile Phosphate-Buffered Saline (PBS)

-

Matrigel (optional, can enhance tumor take rate)

-

1 mL syringes with 27-gauge needles

-

Animal calipers

Procedure:

-

Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Preparation: Harvest cells during the logarithmic growth phase. Centrifuge the cells and resuspend the pellet in sterile PBS. Perform a cell count and assess viability (e.g., using trypan blue exclusion).

-

Injection: Adjust the cell concentration in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration. Anesthetize the mouse and subcutaneously inject 5 x 10^6 to 10 x 10^6 MV4-11 cells in a volume of 100-200 µL into the flank of each mouse.

-

Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Study Initiation: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

This compound Formulation and Administration

This protocol details the preparation and administration of this compound for in vivo studies.

Materials:

-

This compound compound

-

Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, saline). The exact vehicle from the primary study is not specified, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Sterile injection vials

-

1 mL syringes with appropriate needles for intraperitoneal injection

Procedure:

-

Formulation: Prepare the this compound solution on the day of use. First, dissolve the required amount of this compound powder in the appropriate volume of DMSO. Then, add the other vehicle components sequentially while vortexing to ensure a clear and homogenous solution.

-

Dose Calculation: Calculate the volume of the formulated drug to be injected based on the individual mouse's body weight to achieve a final dose of 10 mg/kg.

-

Administration: Administer the calculated volume of this compound formulation to the mice in the treatment group via intraperitoneal injection. Administer an equivalent volume of the vehicle solution to the mice in the control group.

Pharmacodynamic (PD) Analysis - Western Blot

This protocol is for assessing the inhibition of FLT3 and STAT5 phosphorylation in tumor tissue following treatment with this compound.

Materials:

-

Tumor xenografts from treated and control mice

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Tissue Collection and Lysis: At specified time points after this compound administration (e.g., 2, 8, 24, 48 hours), euthanize the mice and excise the tumors. Immediately snap-freeze the tumors in liquid nitrogen or proceed with homogenization. Homogenize the tumor tissue in ice-cold lysis buffer.

-

Protein Quantification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the levels of phosphorylated proteins in the this compound treated groups to the vehicle-treated control group.

Visualizations

Caption: FLT3-ITD constitutively activates downstream pathways, promoting AML cell proliferation.

Caption: Workflow for assessing this compound pharmacodynamics in a mouse xenograft model.

References

Application Note: Detecting Flt3 Target Engagement with Flt3-IN-18 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and downstream signaling pathways that promote uncontrolled cell growth and survival.[1] This makes Flt3 a key therapeutic target for AML. Flt3-IN-18 is a potent and selective inhibitor of Flt3, demonstrating significant potential in the research of AML.

This application note provides a detailed protocol for assessing the target engagement of this compound in a cellular context using Western blotting. The method focuses on the direct measurement of Flt3 autophosphorylation, a key indicator of its kinase activity. Inhibition of this phosphorylation event serves as a direct biomarker for the cellular potency of Flt3 inhibitors.

Flt3 Signaling Pathway

Upon binding of its ligand (FL), Flt3 dimerizes, leading to autophosphorylation of tyrosine residues within its intracellular domain. This creates docking sites for various signaling molecules, activating downstream pathways crucial for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. In AML with Flt3-ITD (internal tandem duplication) mutations, this activation becomes ligand-independent and constitutive, driving leukemogenesis.[1] this compound exerts its effect by inhibiting this autophosphorylation, thereby blocking downstream signaling.

Quantitative Data Summary

The efficacy of this compound in inhibiting Flt3 phosphorylation can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

| Compound | Target | Assay Type | Cell Line | IC50 | Reference |

| This compound | Flt3 | Biochemical Assay | - | 3 nM | |

| This compound | p-Flt3 (Y589/591) | Western Blot | MV4-11 | Dose-dependent inhibition (0.01-100 nM) |

Experimental Protocol: Western Blot for p-Flt3

This protocol details the steps to assess the dose-dependent inhibition of Flt3 autophosphorylation by this compound in a Flt3-mutant AML cell line, such as MV4-11 or MOLM-14.

Materials and Reagents

-

Cell Line: MV4-11 (ATCC® CRL-9591™) or MOLM-14 (DSMZ ACC 774)

-

Culture Medium: RPMI-1640, 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Gels, running buffer, loading buffer

-

Transfer System: PVDF membranes, transfer buffer

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-Flt3 (Tyr591)

-

Rabbit anti-Flt3

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

-

Stripping Buffer: Mild or harsh stripping buffer formulations are commercially available or can be prepared in the lab.

Experimental Workflow

Step-by-Step Procedure

-

Cell Culture and Treatment:

-

Culture MV4-11 or MOLM-14 cells according to standard protocols.

-

Seed cells at an appropriate density in fresh media.

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 nM to 100 nM, including a DMSO vehicle control.

-

Treat cells with the different concentrations of this compound for 1-2 hours at 37°C.

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved. Flt3 appears as two bands, an immature form around 130 kDa and a mature, glycosylated form around 160 kDa.

-

Transfer the separated proteins from the gel to a PVDF membrane using a standard wet or semi-dry transfer protocol.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

-

Incubate the membrane with the primary antibody against phospho-Flt3 (Tyr591), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation. (Follow manufacturer's recommendation for dilution, typically 1:1000).

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing for Total Flt3:

-

After imaging, wash the membrane in TBST.

-

Incubate the membrane in stripping buffer for the recommended time and temperature (e.g., 30 minutes at 50°C for harsh stripping).

-

Wash the membrane thoroughly with TBST to remove the stripping buffer.

-

Repeat the blocking step (Step 5).

-

Incubate the membrane with the primary antibody against total Flt3 overnight at 4°C.

-

Repeat the subsequent washing, secondary antibody incubation, and detection steps as described above.

-

Data Analysis and Interpretation

The successful execution of this protocol will yield Western blot images showing a dose-dependent decrease in the signal for phosphorylated Flt3 with increasing concentrations of this compound. The signal for total Flt3 should remain relatively constant across all lanes, confirming equal protein loading and demonstrating that the inhibitor affects the phosphorylation status rather than the total protein level of Flt3.

Densitometry analysis can be performed using image analysis software to quantify the band intensities. The ratio of phospho-Flt3 to total Flt3 can be calculated for each concentration and plotted to generate a dose-response curve, from which the cellular IC50 value can be determined. This provides a quantitative measure of this compound target engagement in a cellular environment.

References

Application Note: Measuring Cell Viability in Response to a FLT3 Inhibitor

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[1][2] These mutations lead to ligand-independent, constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through downstream signaling pathways, including STAT5, RAS/MEK/ERK, and PI3K/Akt.[3][4] Consequently, FLT3 has emerged as a key therapeutic target in AML.[5]

This document provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of a putative FLT3 inhibitor, referred to herein as Flt3-IN-18, on leukemia cell lines, particularly those harboring FLT3-ITD mutations (e.g., MV4-11, MOLM-13). The described method is a colorimetric assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures cellular metabolic activity as an indicator of cell viability.

Mechanism of Action

In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The concentration of the resulting formazan, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active, viable cells. By inhibiting the constitutively active FLT3 kinase, this compound is expected to block downstream pro-survival signaling, leading to a dose-dependent decrease in cell proliferation and viability, which can be quantified using this assay.

FLT3 Signaling Pathway and Point of Inhibition

The diagram below illustrates the constitutive activation of the FLT3 receptor due to an ITD mutation and its subsequent downstream signaling cascades. This compound is designed to inhibit the kinase activity of FLT3, thereby blocking these pro-proliferative signals.

Caption: Flt3-ITD signaling pathway and inhibition by this compound.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a suspension cell line (e.g., MV4-11).

I. Materials Required

-

Cells: Human AML cell line with FLT3-ITD mutation (e.g., MV4-11).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Test Compound: this compound, powder or stock solution.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Dimethyl sulfoxide (DMSO), cell culture grade.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypan Blue solution.

-

-

Equipment & Consumables:

-

Humidified incubator (37°C, 5% CO2).

-

96-well flat-bottom cell culture plates.

-

Microplate reader capable of measuring absorbance at 570 nm.

-

Serological pipettes and multichannel pipettes.

-

Sterile microcentrifuge tubes.

-

Hemocytometer or automated cell counter.

-

II. Reagent Preparation

-

This compound Stock Solution (10 mM): Dissolve the required amount of this compound powder in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Filter-sterilize the solution and store it protected from light at 4°C for up to one month or at -20°C for longer periods.

-

Solubilization Buffer: 100% DMSO is commonly used for this purpose.

III. Assay Procedure

-

Cell Seeding:

-

Culture MV4-11 cells to a density of approximately 0.5 x 10^6 to 1.5 x 10^6 cells/mL.

-

On the day of the experiment, assess cell viability using Trypan Blue; ensure viability is >95%.

-

Centrifuge the cells and resuspend them in fresh culture medium to a final density of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. Include wells for 'cells only' (negative control) and 'medium only' (blank).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the 10 mM stock. A common starting point is a 2X concentration series ranging from 20 µM down to low nM concentrations.

-

Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final concentrations of the inhibitor.

-

For the 'cells only' control, add 100 µL of culture medium containing the same final concentration of DMSO as the highest concentration drug well (e.g., 0.1% DMSO).

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.

-

-

MTT Addition and Formazan Formation:

-

After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Return the plate to the incubator and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Centrifuge the 96-well plate to pellet the cells and formazan crystals.

-

Carefully remove the supernatant without disturbing the pellet.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix thoroughly by placing the plate on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise if desired.

-

IV. Data Analysis

-

Subtract the average absorbance of the 'medium only' blank wells from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

-

Plot the % Viability against the log-transformed concentration of this compound.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism) to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the key steps of the cell viability protocol.

Caption: Workflow for the MTT-based cell viability assay.

Quantitative Data Presentation

Note: Extensive searches did not yield specific data for a compound named "this compound." The following table summarizes the reported anti-proliferative activity (IC50 values) of several well-characterized, clinically relevant FLT3 inhibitors against common AML cell lines to provide a representative data set.

| Inhibitor | Cell Line | FLT3 Status | Reported IC50 (nM) |

| Gilteritinib | MV4-11 | ITD | ~1 |

| Quizartinib | MV4-11 | ITD | ~1-5 |

| Midostaurin | MOLM-13 | ITD | ~10-20 |

| Crenolanib | MOLM-13 | ITD | ~5 |

| Sorafenib | MV4-11 | ITD | ~5-10 |

References

- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 tyrosine kinase inhibitors in acute myeloid leukemia: clinical implications and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activating FLT3 Mutants Show Distinct Gain-of-Function Phenotypes In Vitro and a Characteristic Signaling Pathway Profile Associated with Prognosis in Acute Myeloid Leukemia | PLOS One [journals.plos.org]

- 4. FLT3 mutations confer enhanced proliferation and survival properties to multipotent progenitors in a murine model of chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Flt3-IN-18 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1][2] However, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][3][4] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival by activating downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5.[1][2][5] This sustained signaling helps leukemic cells evade apoptosis, or programmed cell death.[1][6]

Flt3-IN-18 is a novel, potent, and selective inhibitor of FLT3. While specific data for this compound is emerging, its mechanism is anticipated to be similar to other well-characterized FLT3 inhibitors. These inhibitors function by blocking the constitutive kinase activity of mutated FLT3, thereby inhibiting downstream signaling cascades and inducing apoptosis in FLT3-mutated AML cells.[4][7][8] This application note provides a detailed protocol for assessing the pro-apoptotic effects of this compound on leukemic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Principle of Apoptosis Detection

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[9][10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[9] By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:

-

Annexin V- / PI- : Live, non-apoptotic cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells (due to mechanical injury during sample preparation)

Data Presentation

The following table summarizes hypothetical quantitative data from a dose-response experiment evaluating the effect of this compound on the induction of apoptosis in a human AML cell line (e.g., MV4-11, which is homozygous for the FLT3-ITD mutation) after 48 hours of treatment.

| Treatment Group | Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound | 10 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |

| This compound | 50 | 62.1 ± 4.2 | 25.8 ± 2.5 | 12.1 ± 1.8 |

| This compound | 100 | 35.7 ± 5.1 | 48.3 ± 3.9 | 16.0 ± 2.3 |

| This compound | 500 | 10.2 ± 2.8 | 65.4 ± 4.7 | 24.4 ± 3.1 |

| Staurosporine (Positive Control) | 1000 | 5.8 ± 1.5 | 30.2 ± 3.1 | 64.0 ± 4.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents

-

This compound

-

Human AML cell line with FLT3-ITD mutation (e.g., MV4-11, MOLM-13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Staurosporine (positive control for apoptosis induction)

-

Flow cytometry tubes

-

Microcentrifuge

-

Flow cytometer

Cell Culture and Treatment

-

Culture the AML cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells at a density of 1 x 106 cells/mL in a 6-well plate.[11]

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 500 nM).

-

Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Annexin V and PI Staining Protocol

-

After the treatment period, harvest the cells, including any floating cells, and transfer them to flow cytometry tubes.[9][10]

-

Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature.[12]

-

Carefully discard the supernatant and wash the cells twice with cold PBS.[13]

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.[13]

-

Transfer 100 µL of the cell suspension (containing 1 x 105 cells) to a new flow cytometry tube.[12]

-

Add 5 µL of Annexin V-FITC to the cell suspension.[12]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Add 5 µL of Propidium Iodide to the cell suspension.[12]

-

Add 400 µL of 1X Binding Buffer to each tube.[14]

-

Analyze the samples by flow cytometry within one hour.[13]

Flow Cytometry Analysis

-

Set up the flow cytometer with appropriate compensation controls to correct for spectral overlap between the FITC and PI channels. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for compensation.[13]

-

Acquire data for at least 10,000 events per sample.[15]

-

Create a dot plot of FITC (Annexin V) versus PI.

-

Establish quadrants to differentiate between live, early apoptotic, and late apoptotic/necrotic cell populations based on the control samples.

-

Quantify the percentage of cells in each quadrant for all treated and control samples.

Visualizations

Flt3 Signaling Pathway and Inhibition

Caption: Flt3 signaling pathway and its inhibition by this compound.

Experimental Workflow for Apoptosis Analysis

Caption: Experimental workflow for flow cytometry analysis of apoptosis.

References

- 1. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of apoptosis induction by simultaneous inhibition of PI3K and FLT3-ITD in AML cells in the hypoxic bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. FLT3 inhibition by olverembatinib (HQP1351) downregulates MCL-1 and synergizes with BCL-2 inhibitor lisaftoclax (APG-2575) in preclinical models of FLT3-ITD mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 11. Apoptosis assay [bio-protocol.org]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. bosterbio.com [bosterbio.com]

- 15. researchgate.net [researchgate.net]

Application Note: Lentiviral Transduction of FLT3 Mutants for Flt3-IN-18 Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[3][4][5] These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, such as JAK/STAT, PI3K/AKT, and MAPK/ERK, promoting leukemogenesis and are associated with a poor prognosis.[3][6][7][8]

Targeted inhibition of mutant FLT3 is a promising therapeutic strategy for AML. Flt3-IN-18 is a novel small molecule inhibitor designed to target constitutively active FLT3 mutants. This application note provides a detailed protocol for the lentiviral transduction of hematopoietic cells to express various FLT3 mutants and the subsequent evaluation of the efficacy of this compound using cell viability assays.

Key Signaling Pathways of Mutant FLT3

Mutant FLT3 leads to the ligand-independent activation of several downstream signaling cascades that drive cell proliferation and survival. A simplified representation of these pathways is depicted below.

Caption: Mutant FLT3 Signaling Pathways.

Data Presentation

Table 1: Representative IC50 Values of FLT3 Inhibitors against FLT3-ITD Expressing Cells

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| Quizartinib | MV4-11 | Proliferation | <1 | [9] |

| Gilteritinib | MV4-11 | Proliferation | 7.99 | [10] |

| Sorafenib | MV4-11 | Autophosphorylation | 5 | [11] |

| Midostaurin | MOLM-13 | Proliferation | 10 | [12] |

| CCT241736 | MOLM-13 | Proliferation | 100 | [13] |

Note: The data presented are for established FLT3 inhibitors and are intended to serve as a reference for expected outcomes with this compound.

Experimental Protocols

A generalized workflow for the lentiviral transduction and subsequent inhibitor testing is outlined below.

Caption: Experimental Workflow Diagram.

Protocol 1: Lentivirus Production

This protocol describes the generation of high-titer lentiviral particles for the expression of FLT3 mutants.

Materials:

-

HEK293T cells

-

Lentiviral transfer plasmid containing the desired FLT3 mutant cDNA (e.g., FLT3-ITD, FLT3-D835Y) under a suitable promoter (e.g., EF1a). A fluorescent reporter (e.g., GFP) and a selection marker (e.g., puromycin resistance) are recommended.[14]

-

2nd or 3rd generation lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM I Reduced Serum Medium

-

DMEM with 10% FBS

-

0.45 µm syringe filter

Procedure:

-

Day 1: Seed HEK293T Cells. Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. The cells should be 70-80% confluent at the time of transfection.

-

Day 2: Transfection.

-

In Tube A, dilute 20 µg of total plasmid DNA (10 µg transfer plasmid, 6.5 µg packaging plasmid, 3.5 µg envelope plasmid) in 500 µL of Opti-MEM.

-

In Tube B, add 60 µL of Lipofectamine 3000 to 500 µL of Opti-MEM.

-

Add the contents of Tube A to Tube B, mix gently, and incubate for 15-20 minutes at room temperature.

-

Add the DNA-lipid complex dropwise to the HEK293T cells.

-

-

Day 3: Change Media. After 16-18 hours, replace the transfection medium with fresh DMEM containing 10% FBS.

-

Day 4 & 5: Harvest Viral Supernatant.

-

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

-

Add fresh media to the cells and collect the supernatant again at 72 hours post-transfection.

-

Pool the collected supernatants and centrifuge at 3000 x g for 15 minutes to pellet cell debris.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

(Optional) Concentrate Virus. For higher titers, concentrate the viral supernatant using methods such as ultracentrifugation or commercially available concentration reagents.

-

Titer the Virus. Determine the viral titer using methods such as p24 ELISA or by transducing a cell line with serial dilutions of the virus and counting fluorescent cells or colonies after selection.

Protocol 2: Lentiviral Transduction of Hematopoietic Cells

This protocol details the transduction of a hematopoietic cell line (e.g., Ba/F3, a murine pro-B cell line dependent on IL-3 for survival) with the produced lentivirus.

Materials:

-

Ba/F3 cells

-

RPMI-1640 medium with 10% FBS and 10 ng/mL murine IL-3

-

Lentiviral particles from Protocol 1

-

Polybrene (8 mg/mL stock)

-

Puromycin (or other appropriate selection antibiotic)

Procedure:

-

Day 1: Seed Target Cells. Seed 1 x 10^6 Ba/F3 cells in a 6-well plate in 1 mL of complete RPMI medium.

-

Transduction.

-

Day 2: Remove Virus. Centrifuge the cells, remove the virus-containing medium, and resuspend the cells in fresh complete RPMI medium.

-

Day 3 onwards: Selection.

-

After 48 hours post-transduction, add the appropriate selection antibiotic (e.g., puromycin at 1-2 µg/mL for Ba/F3 cells).

-

Culture the cells for 7-10 days, replacing the medium with fresh medium containing the selection antibiotic every 2-3 days, until a stable, resistant population of cells is established.

-

Confirm the expression of the FLT3 mutant and the fluorescent reporter (if applicable) by Western blotting and flow cytometry, respectively.

-

Protocol 3: this compound Cell Viability Assay

This protocol describes the assessment of the cytotoxic effect of this compound on the transduced cells expressing FLT3 mutants.

Materials:

-

Stable transduced Ba/F3 cell line expressing the FLT3 mutant

-

RPMI-1640 medium with 10% FBS (without IL-3, as the FLT3 mutant should confer cytokine-independent growth)

-

This compound (dissolved in DMSO to create a stock solution)

-

96-well cell culture plates

-

MTT or MTS reagent

-

Plate reader

Procedure:

-

Day 1: Cell Plating.

-

Wash the transduced cells twice with PBS to remove any residual IL-3.

-

Resuspend the cells in RPMI with 10% FBS (without IL-3).

-

Plate 5,000-10,000 cells per well in 90 µL of medium in a 96-well plate.

-

-

Drug Addition.

-

Prepare serial dilutions of this compound in the appropriate medium.

-

Add 10 µL of the diluted inhibitor to each well to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

-

Incubation. Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Day 3 or 4: Viability Measurement.

-

Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

-

Data Analysis.

-

Subtract the background absorbance (no-cell control) from all other readings.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

-

Conclusion

This application note provides a comprehensive set of protocols for the lentiviral-mediated expression of FLT3 mutants in hematopoietic cells and the subsequent evaluation of the potency of the FLT3 inhibitor, this compound. The successful implementation of these methods will enable researchers to characterize the activity of novel FLT3 inhibitors and advance the development of targeted therapies for AML.

References

- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of FLT3 Oncogene Mutations in Acute Myeloid Leukemia Using Conformation Sensitive Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validate User [ashpublications.org]

- 14. Lentivirus Express human FLT3-ITD mutant [gentarget.com]

- 15. origene.com [origene.com]

- 16. youtube.com [youtube.com]

Troubleshooting & Optimization

Flt3-IN-18 solubility issues in cell culture media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flt3-IN-18. Our aim is to address common issues, particularly those related to solubility in cell culture media, to ensure the successful application of this potent and selective FLT3 inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, with an IC50 value of 0.003 μM. It functions by inhibiting the autophosphorylation of the FLT3 receptor and the subsequent phosphorylation of downstream signaling proteins like STAT5. This inhibition of the FLT3 signaling pathway ultimately leads to the induction of apoptosis and cell cycle arrest at the G1 phase in cells with activating FLT3 mutations.

Q2: In which research areas is this compound typically used?

This compound is primarily used in cancer research, specifically in studies related to acute myeloid leukemia (AML). Activating mutations in the FLT3 gene are common in AML and are associated with a poor prognosis. This compound serves as a valuable tool to study the effects of FLT3 inhibition on leukemia cell proliferation, survival, and signaling pathways.

Q3: How should I store this compound?

For long-term storage, this compound powder should be kept at -20°C. Once dissolved in a solvent such as DMSO to create a stock solution, it is recommended to aliquot the solution into smaller, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Solubility in Cell Culture Media

A common challenge encountered when working with small molecule inhibitors like this compound is their limited solubility in aqueous solutions, including cell culture media. This can lead to precipitation of the compound, affecting the accuracy and reproducibility of experimental results.

Problem: I observed precipitation after diluting my this compound DMSO stock solution into cell culture medium.